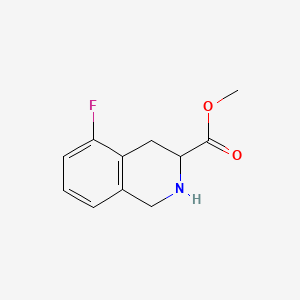
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 5th position and a carboxylate ester group at the 3rd position of the tetrahydroisoquinoline ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction typically proceeds under reflux conditions to afford the desired tetrahydroisoquinoline derivative.
Industrial production methods may involve multicomponent reactions that improve atom economy, selectivity, and yield of the product . These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies involving direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Analyse Chemischer Reaktionen
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of scientific research applications, including:
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural neurotransmitters.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to neurotransmitter receptors and modulating their activity . This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways, ultimately affecting cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom and carboxylate ester group, resulting in different biological activities and chemical reactivity.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but without the fluorine atom, leading to variations in its chemical properties and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at the nitrogen atom, which alters its interaction with biological targets and its pharmacological profile.
Eigenschaften
Molekularformel |
C11H12FNO2 |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3 |
InChI-Schlüssel |
HXRGEXLYKXUMDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




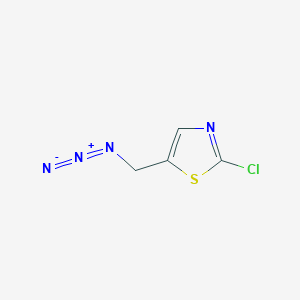


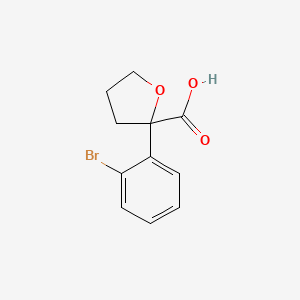
![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
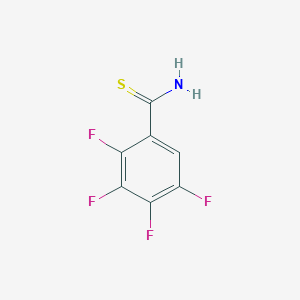

![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
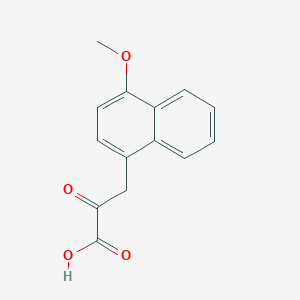
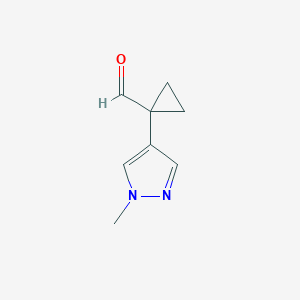

![3-[2-(Methylsulfanyl)phenyl]propanal](/img/structure/B13597670.png)
